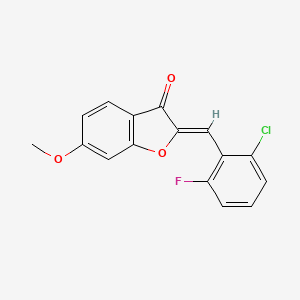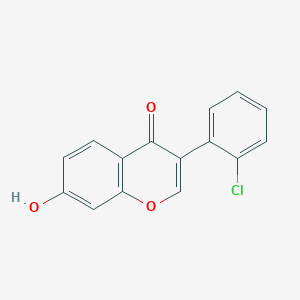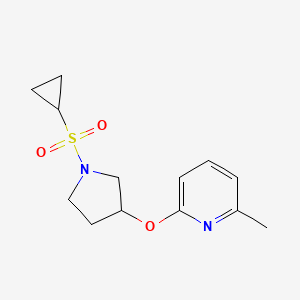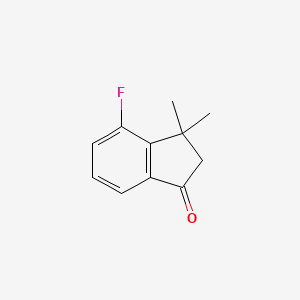
4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” is a derivative of 1H-Inden-1-one, 2,3-dihydro- . It has a molecular weight of 178.21 . The IUPAC name for this compound is 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” can be represented by the InChI code: 1S/C11H11FO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The compound “4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” is a powder . The storage temperature is 4 degrees Celsius . More research is needed to provide a detailed physical and chemical properties analysis.Scientific Research Applications
Organic Synthesis and Molecular Interactions
One-Pot Synthesis of 1,4-Dihydropyridine Derivatives : Research has highlighted the role of fluorine in affecting the crystal packing of compounds through non-covalent interactions. This insight is crucial for the synthesis of 1,4-dihydropyridine derivatives, which are valuable in various chemical and pharmaceutical applications (R. Shashi, N. L. Prasad, N. S. Begum, 2020).
Fluorinated Quinolinones and Their Biomedical Potential : Another study focused on benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, elaborating on their synthesis, fluorescent properties, and biomedical relevance, including cytotoxic effects against tumor cells, highlighting the versatility of fluorinated compounds in medical research (L. Politanskaya et al., 2015).
Fluorine's Role in Weak Interactions and Crystal Engineering : The study of fluorinated 1,4-phenylenediboronic acids provides insights into how fluorine substitution influences crystal organization, which is pivotal for designing materials with desired properties (K. Durka et al., 2012).
Photophysical Behavior of DFHBI Derivatives : The interaction of fluorogenic molecules with the Spinach RNA aptamer and how fluorine substitution affects fluorescence signal strength and efficiency, is crucial for advancements in RNA imaging technologies (K. Santra et al., 2019).
Fluorine in Drug Discovery and Development : The importance of fluorine in enhancing the interactions between pharmaceutical compounds and proteins, such as human serum albumin (HSA), was demonstrated. This is significant for the development of more effective drug delivery systems (K. Hemalatha et al., 2016).
Safety And Hazards
The safety information for “4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . More research is needed to provide a detailed safety and hazards analysis.
properties
IUPAC Name |
4-fluoro-3,3-dimethyl-2H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPBSHXDWNOBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C1C(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)
![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)
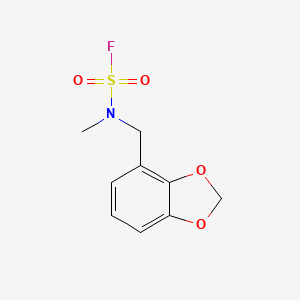
![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)
![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)
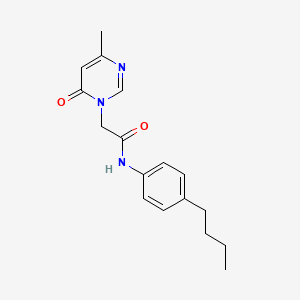
![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)
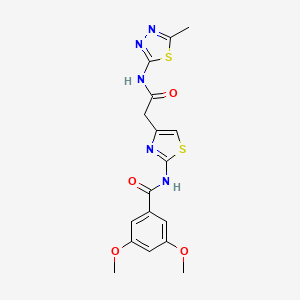
![N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2810731.png)
![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)
